trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride
Description
trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride is a cyclobutane-based ester derivative featuring a methoxy group at position 1 and a primary amino group at position 3 in the trans configuration. The hydrochloride salt form enhances stability and solubility, facilitating purification and handling .
Properties
IUPAC Name |
methyl 3-amino-1-methoxycyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUJMIIRXRVUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core is typically constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. For trans-configured derivatives, stereoselective methods are critical. A patent by US20050020645A1 describes the use of diamine intermediates in cyclization reactions, where halogenated precursors undergo intramolecular coupling under palladium catalysis. For example:
Yields for this step range from 45–65%, with trans-selectivity achieved via steric hindrance from bulky ligands.
Methoxy Group Incorporation
Methoxy groups are introduced via nucleophilic substitution or esterification. Methylation of hydroxylated intermediates using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) is a common approach. Reaction conditions typically involve:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–70°C |
| Reaction Time | 12–18 hours |
| Yield | 70–85% |
Amino Group Installation
Amino groups are introduced through reductive amination or nitrile reduction. A patent example utilizes catalytic hydrogenation of a nitro intermediate using Raney nickel (Ni) under 3 atm H₂ pressure:
This step achieves >90% conversion but requires careful purification to avoid over-reduction.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in anhydrous ether. Key parameters include:
| Parameter | Value |
|---|---|
| HCl Concentration | 4–6 M in dioxane |
| Temperature | 0–5°C (to prevent hydrolysis) |
| Stirring Time | 2–4 hours |
| Yield | 95–98% |
Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reaction uniformity. A patent application highlights a system where cyclization and methylation occur in tandem, reducing intermediate isolation steps. Key advantages include:
-
Residence Time : 8–12 minutes per stage
-
Throughput : 50–100 kg/day
-
Purity : 98.5–99.2%
Waste Management Strategies
Industrial processes integrate solvent recovery systems, with DMF and THF recycled at rates exceeding 85%. By-products such as ammonium chloride are repurposed for agricultural applications.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.65 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, cyclobutane CH₂), 2.95 (s, 2H, NH₂).
-
IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺).
Purity Assessment
Batch consistency is verified via reversed-phase HPLC:
| Column | C18, 5 μm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | 70:30 H₂O:MeCN + 0.1% TFA |
| Retention Time | 6.8 ± 0.2 minutes |
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch Photocycloaddition | 58 | 97.3 | 1,200 |
| Flow Reactor | 82 | 99.1 | 980 |
| Enzymatic Amination | 41 | 95.8 | 2,400 |
Flow reactor systems outperform batch methods in yield and cost-efficiency, though enzymatic routes remain exploratory.
Challenges and Optimization Opportunities
Stereochemical Control
Achieving >98% trans-selectivity requires chiral auxiliaries or asymmetric catalysis. Recent advances in organocatalysts show promise for enantiomeric excess (ee) >90% in preliminary trials.
Solvent Alternatives
Ionic liquids (e.g., [BMIM][BF₄]) are being tested to replace DMF, reducing environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methanol, ammonia
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a precursor for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Notes:
- The target compound’s methoxy group (1-OCH₃) increases lipophilicity compared to the hydroxyl (3-OH) in or methylamino (1-NHCH₃) in , affecting solubility and metabolic stability.
Physicochemical Properties
- Solubility : The methoxy group in the target compound reduces polarity compared to the hydroxylated analog , enhancing solubility in organic solvents (e.g., ethyl acetate, THF) but reducing aqueous solubility.
- Stability : The methoxy group is less prone to oxidation than hydroxyl, improving stability under acidic/basic conditions .
Spectroscopic Data
- 1H-NMR: For Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride , peaks include δ 3.82 (s, 3H, ester OCH₃) and 2.56–2.31 (m, cyclobutane CH₂). The target compound would show distinct shifts for the 3-NH₂ and 1-OCH₃ groups.
- LCMS/HPLC: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride has specific retention times (unlisted in evidence), which would differ for the target due to altered polarity .
Data Tables
Table 1: Structural and Physical Comparison
*Calculated based on formula.
Biological Activity
trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclobutane ring, an amino group, and a methoxy group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₁O₃ |
| Molecular Weight | 175.64 g/mol |
| Functional Groups | Amino, Methoxy, Ester |
| Structural Features | Cyclobutane Ring |
The presence of the amino and methoxy groups allows for versatile interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound may function as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It is capable of interacting with cellular receptors, altering signaling pathways that affect cell behavior.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be explored for therapeutic applications.
Biological Activity Studies
Research has primarily focused on the compound's therapeutic properties. Notable findings include:
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.
Case Study: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects using an animal model. The findings demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-methylcyclobutane-1-carboxylate | C₆H₁₀O₂ | Lacks amino and methoxy groups |
| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C₇H₁₂O₃ | Similar structure but different substituents |
| Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate | C₈H₁₄O₃ | Additional hydroxymethyl group |
The unique combination of both amino and methoxy groups in this compound distinguishes it from these compounds, potentially leading to unique reactivity and biological properties.
Q & A
Q. How does the methoxy group’s electronic effects modulate regioselectivity in palladium-catalyzed cross-couplings?
- Hammett σ values (−0.27) indicate electron-donating effects, directing oxidative addition to occur preferentially at the meta-position. Comparative Suzuki couplings show 78% yield for meta-substituted products vs 22% para under identical conditions .
Data Contradiction Analysis
Q. Why do computational predictions and experimental LogP values diverge by >0.5 units for this compound?
- Discrepancies arise from inadequate parameterization of cyclobutane’s polar surface area in force fields. Recalibration using COSMO-RS solvation models reduces error to ±0.15, aligning with shake-flask measurements (LogP 1.2 vs predicted 1.35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
